4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate
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Overview
Description
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate is a complex organic compound with a unique structure that combines a quinoline derivative with a hydrazinyl group and a phenyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate typically involves the condensation of 8-oxoquinoline-4-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-bromophenyl 2-methylprop-2-enoate under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The phenyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The hydrazinyl group can form covalent bonds with proteins, inhibiting their activity. These interactions make the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 8-hydroxyquinoline and quinoline N-oxide.
Hydrazones: Such as phenylhydrazone and benzylidenehydrazone.
Phenyl esters: Such as methyl 4-aminobenzoate and ethyl 4-hydroxybenzoate.
Uniqueness
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate is unique due to its combination of a quinoline derivative with a hydrazinyl group and a phenyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
878045-66-0 |
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Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[4-[(8-hydroxyquinolin-4-yl)diazenyl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H15N3O3/c1-12(2)19(24)25-14-8-6-13(7-9-14)21-22-16-10-11-20-18-15(16)4-3-5-17(18)23/h3-11,23H,1H2,2H3 |
InChI Key |
BXTCLKFHWPBSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=C3C=CC=C(C3=NC=C2)O |
Origin of Product |
United States |
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